molecular formula C10H16N5O7P B12279596 2'-Deoxyadenosine-5'-monophosphoric aci&

2'-Deoxyadenosine-5'-monophosphoric aci&

Cat. No.: B12279596
M. Wt: 349.24 g/mol
InChI Key: QQMAPZSBBNPXKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Deoxyadenosine-5’-monophosphoric acid can be synthesized through several methods. One common approach involves the phosphorylation of 2’-deoxyadenosine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine .

Industrial Production Methods

In industrial settings, the compound is often produced through enzymatic methods, where enzymes like deoxynucleotide kinases catalyze the phosphorylation of 2’-deoxyadenosine. This method is preferred due to its higher specificity and yield .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-5’-monophosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Deoxyadenosine-5’-monophosphoric acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.

    Biology: It plays a vital role in DNA synthesis and repair, making it essential for studies on genetic replication and mutation.

    Medicine: It is used in the development of antiviral and anticancer therapies, particularly in the design of nucleotide analogs.

    Industry: It is employed in the production of DNA-based sensors and diagnostic tools.

Mechanism of Action

2’-Deoxyadenosine-5’-monophosphoric acid exerts its effects primarily through its incorporation into DNA during replication. It serves as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. This incorporation is crucial for maintaining the integrity and fidelity of the genetic code .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyguanosine-5’-monophosphate
  • 2’-Deoxycytidine-5’-monophosphate
  • 2’-Deoxythymidine-5’-monophosphate

Uniqueness

2’-Deoxyadenosine-5’-monophosphoric acid is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it pairs with thymine during DNA replication, ensuring the accurate transmission of genetic information .

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O6P.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMAPZSBBNPXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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